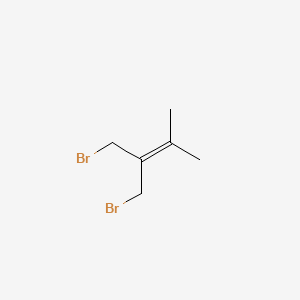

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene

Beschreibung

This structure confers unique reactivity, particularly in elimination and substitution reactions, due to the allylic bromine and the electron-deficient double bond . While direct physical data (e.g., melting point, boiling point) are absent in the provided evidence, its synthesis and applications are inferred through related compounds in bromoalkene chemistry .

Eigenschaften

IUPAC Name |

1-bromo-2-(bromomethyl)-3-methylbut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-5(2)6(3-7)4-8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOUXNZEEKAKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552171 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26430-96-6 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene typically involves the bromination of 3-methylbut-2-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of bromine or hydrogen bromide in the presence of a catalyst to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophiles or bases used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for the synthesis of bioactive molecules.

Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Chemical Biology: The compound can be used in the study of biological systems and the development of chemical probes for biological research.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene involves its reactivity with various nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Vergleich Mit ähnlichen Verbindungen

Brominated Alkenes: Structural Analogs

1,4-Dibromo-2,3-bis(bromomethyl)-2-butene

- Structure : Contains four bromine atoms (1,4-dibromo and two bromomethyl groups) on a but-2-ene backbone.

- Reactivity : Increased electrophilicity due to higher bromine density, favoring polymerization or multi-step substitution reactions. The steric hindrance from multiple substituents may slow down nucleophilic attacks compared to the target compound .

1-Bromo-2-methylbut-2-ene (Z isomer)

Bromoalkynes: 1-Bromo-2-butyne

- Structure : Linear alkyne with a terminal bromine (CH₃C≡CCH₂Br).

- Reactivity : The triple bond enables cycloaddition or polymerization, distinct from the alkene-based reactivity of the target compound. The propargyl bromine is prone to radical or nucleophilic substitution but with different regioselectivity .

Bromoketones: 3-Bromo-2-butanone

- Structure : Ketone with a bromine at position 3 (CH₃COCH₂Br).

- Reactivity: The carbonyl group directs nucleophilic attacks (e.g., Grignard reactions) at the α-carbon, unlike the allylic bromine in the target compound. Keto-enol tautomerism further diversifies its reactivity .

Bromoalkanes: 1-Bromo-3-methylbutane

Aromatic Bromo Compounds: 1-Bromo-2-(2-phenyl-3-butenyl)benzene

- Structure : Benzene ring with a bromine and a phenyl-substituted butenyl chain.

- Reactivity : Combines aromatic electrophilic substitution with alkene-based reactions. The phenyl group stabilizes intermediates via resonance, a feature absent in the purely aliphatic target compound .

Comparative Data Table

Biologische Aktivität

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene is a brominated organic compound with potential biological activity. Understanding its biological profile is crucial for exploring its applications in medicinal chemistry and other fields. This article compiles detailed research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene is . The compound features two bromine atoms, which can significantly influence its reactivity and interactions with biological systems.

Biological Activity Overview

Research has shown that brominated compounds often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene can be attributed to its structural characteristics, particularly the presence of multiple bromine substituents.

Antimicrobial Activity

Brominated compounds have been noted for their antimicrobial properties. Studies indicate that 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene may inhibit the growth of various bacterial strains, contributing to its potential as a therapeutic agent against infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Table 1: Antimicrobial activity of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene against various bacterial strains.

Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

Case Study: Apoptosis Induction

In a controlled study, human breast cancer cells (MCF-7) were treated with varying concentrations of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene. The results showed a dose-dependent increase in apoptotic cells:

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 50 |

Table 2: Induction of apoptosis in MCF-7 cells treated with varying concentrations of the compound.

The biological activity of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene is likely mediated through its interaction with specific molecular targets within cells. The bromine atoms may facilitate binding to nucleophilic sites on proteins or nucleic acids, leading to alterations in cellular functions.

Interaction with Nuclear Receptors

Similar compounds have been shown to act as ligands for nuclear receptors, which play critical roles in regulating gene expression. This interaction could explain the observed effects on cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.